molecular formula C20H16FN3O3S B11077410 N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide

Cat. No.: B11077410
M. Wt: 397.4 g/mol
InChI Key: LMGHOLPHLFEJFE-UHFFFAOYSA-N
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Description

N-[2-(2-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydroquinazolinone core, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinazolinone Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the tetrahydroquinazolinone intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

N-[2-(2-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-N-(3-FLUOROPHENYL)BENZENESULFONAMIDE: This compound shares the benzenesulfonamide moiety and fluorophenyl group but differs in the presence of a bromine atom.

    N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-N-(4-METHYLPHENYL)BENZENESULFONAMIDE: This compound also contains a fluorophenyl group and benzenesulfonamide moiety but has a different core structure.

Uniqueness

N-[2-(2-FLUOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZENESULFONAMIDE is unique due to its tetrahydroquinazolinone core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, potentially leading to unique biological activities and therapeutic applications.

Properties

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzenesulfonamide

InChI

InChI=1S/C20H16FN3O3S/c21-17-12-6-4-10-15(17)19-22-18-13-7-5-11-16(18)20(25)24(19)23-28(26,27)14-8-2-1-3-9-14/h1-13,19,22-23H

InChI Key

LMGHOLPHLFEJFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F

Origin of Product

United States

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